molecular formula C21H20N2O2S B2786352 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde CAS No. 732291-41-7

6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

Cat. No.: B2786352
CAS No.: 732291-41-7
M. Wt: 364.46
InChI Key: KAEQYQSAEXXAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a sophisticated synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is built around an imidazo[2,1-b][1,3]benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is functionalized with a butyl side chain, a 4-methoxyphenyl moiety, and a reactive carbaldehyde group, which collectively enhance its physicochemical properties and provide a versatile handle for further synthetic derivatization, such as the creation of Schiff bases or hybrid molecules . This compound is of significant interest in early-stage drug discovery, particularly for investigating new anticancer and antimicrobial agents . The imidazo[2,1-b][1,3]benzothiazole scaffold is structurally analogous to other fused imidazole systems, like imidazo[2,1-b][1,3,4]thiadiazoles, which are extensively explored for their potent biological profiles, including enzyme inhibitory activity against targets such as cyclooxygenase and carbonic anhydrase . The presence of the carbaldehyde group is a key strategic feature, allowing researchers to efficiently synthesize and screen libraries of novel derivatives, thereby rapidly exploring structure-activity relationships and optimizing lead compounds . Key Applications: • Lead Compound in Oncology Research: Serves as a precursor for developing novel hybrid molecules that target multiple pathways in cancer cell proliferation . • Enzyme Inhibition Studies: Its core structure suggests potential for use in assays targeting various enzymes, building upon the known activity of related heterocycles . • Medicinal Chemistry & SAR Exploration: The reactive aldehyde group facilitates the synthesis of diverse analogs for systematic evaluation of biological activity . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-3-4-5-14-6-11-17-19(12-14)26-21-22-20(18(13-24)23(17)21)15-7-9-16(25-2)10-8-15/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEQYQSAEXXAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes and butyl-substituted phenyl compounds under reflux conditions in the presence of a suitable catalyst . The reaction conditions often involve solvents like ethanol or dioxane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[2,1-b]benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde showed efficacy against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHL-60 (Human Myeloid Leukemia)0.24 - 1.72
Compound BSK-MEL-1 (Melanoma)2.09 - 8.95

These compounds induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antiulcer Activity

The imidazo[2,1-b]benzothiazole compounds have also been investigated for their antiulcer properties. A patent describes their effectiveness as antiulcer agents, suggesting that modifications to the benzothiazole structure can enhance pharmacological activity . The following table summarizes findings from various studies:

CompoundActivity TypeReference
Compound CAntiulcerEP0347880A2
Compound DAnticancerPMC7550299

Photophysical Properties

The unique structure of this compound allows for interesting photophysical properties. Studies have shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) due to their luminescent characteristics .

Synthesis of New Materials

The compound serves as a precursor for synthesizing novel materials with enhanced electronic properties. Its derivatives have been used to create polymeric materials with improved conductivity and stability .

Synthesis and Characterization

A notable study involved synthesizing derivatives of imidazo[2,1-b]benzothiazole and characterizing their structural properties through techniques like NMR and X-ray crystallography. The results indicated a stable arrangement of molecules conducive to biological activity .

Biological Testing

In vivo studies demonstrated that certain derivatives of the compound exhibited reduced tumor growth in animal models of leukemia and melanoma, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at Position 6
  • 6-Fluoro substitution : 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole () replaces the butyl group with fluorine. The smaller, electron-withdrawing fluorine atom enhances planarity of the benzothiazole core (dihedral angles: 4.04–4.87°), improving π-π stacking interactions in crystal packing . However, the absence of a lipophilic butyl group may reduce membrane permeability compared to the target compound.
  • 6-Bromo substitution: 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde () introduces a bulky bromophenyl group, increasing molecular weight (Mr = 377.2 g/mol) and polarizability.

Table 1: Substituent Effects at Position 6

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
Target compound Butyl 354.45 Lipophilic, enhances bioavailability
6-Fluoro analog Fluoro 298.33 Planar structure, improved π-π stacking
6-(4-Bromophenyl) analog Bromophenyl 377.2 Halogen bonding potential
Substituents at Position 2
  • 4-Methoxyphenyl vs. However, the methoxy group in the target compound offers electron-donating effects, stabilizing the aromatic system and modulating metabolic stability .
Functional Group at Position 1
  • Carbaldehyde vs. Oxime : 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime () replaces the carbaldehyde with an oxime group. Oximes can act as prodrugs or chelators, but the carbaldehyde in the target compound provides a direct site for Schiff base formation, useful in covalent inhibitor design .

Physicochemical Properties

  • Crystallinity: The 6-fluoro analog crystallizes in a monoclinic P21 space group with Z = 4, forming weak C–H···O hydrogen bonds. The butyl group in the target compound may disrupt crystal packing, reducing crystallinity but improving solubility .

Biological Activity

6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes an imidazole ring fused with a benzothiazole moiety. The presence of the methoxyphenyl group is critical for its biological activity. The molecular formula is C18H20N2OS, with a molecular weight of approximately 314.43 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives effectively inhibited bacterial growth, outperforming traditional antibiotics such as ampicillin and streptomycin against various strains including Staphylococcus aureus and Escherichia coli .

CompoundActivity (μg/mL)Reference Drug Activity (μg/mL)
This compound0.0080.012 (ampicillin)

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism appears to involve the inhibition of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Case Study: Antitumor Efficacy
A recent study assessed the cytotoxic effects of this compound on A-431 human epidermoid carcinoma cells and Jurkat T cells. The results indicated an IC50 value significantly lower than that of doxorubicin, suggesting a promising therapeutic index for further development .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors in target cells:

  • Topoisomerase Inhibition : The compound has been shown to inhibit bacterial topoisomerases (GyrB and ParE), which are essential for DNA replication .
  • Apoptosis Induction : By modulating the expression of Bcl-2 proteins, it promotes apoptotic pathways in cancer cells .

Toxicology Studies

Preliminary toxicological assessments indicate that the compound exhibits low toxicity against normal human liver cells (HepG2), suggesting a favorable safety profile for therapeutic use .

Q & A

Basic: What synthetic strategies are commonly employed for preparing imidazo[2,1-b]thiazole derivatives like 6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde?

Answer:
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions between substituted benzothiazole amines and α-halo ketones or phenacyl bromides. For example:

  • Cyclization : Reacting 5-fluorobenzothiazole amine with 2-bromo-1-(4-methoxyphenyl)ethanone under microwave irradiation (130°C, ethanol) yields fused imidazo-thiazole scaffolds .
  • Solvent-Free Methods : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions can enhance reaction efficiency and reduce purification steps .
  • Purification : Recrystallization from ethanol-DMF mixtures is effective for isolating high-purity crystals .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
Structural validation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Key signals include singlet peaks for methyl groups (δ ~2.28 ppm) and exchangeable protons (e.g., amide NH at δ ~12.08 ppm) .
  • Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2 for intermediate esters) confirm molecular weights .
  • X-ray Crystallography : Planarity of benzothiazole rings (deviation <0.045 Å) and dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) provide 3D structural insights .

Advanced: How can reaction conditions be optimized to improve yields of imidazo[2,1-b]thiazole derivatives?

Answer:
Optimization involves systematic variation of parameters:

  • Temperature and Heating Methods : Microwave irradiation (e.g., 45 min at 130°C) often accelerates reactions compared to conventional reflux (4–6 hours) .
  • Catalyst Selection : Hunig’s base (N,N-diisopropylethylamine) or HATU improves amide coupling efficiency in multi-step syntheses .
  • Solvent Choice : Ethanol balances reactivity and solubility, while solvent-free conditions reduce side reactions in acylation steps .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:
Biological evaluation typically includes:

  • In Vitro Assays : Anticancer activity is assessed via cell viability assays (e.g., MTT) against tumor cell lines, with IC₅₀ values calculated from dose-response curves .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or proteases, guided by crystallographic data .
  • ADMET Profiling : Metabolic stability (e.g., cytochrome P450 inhibition) and toxicity (Ames test) are evaluated to prioritize lead compounds .

Advanced: How do crystallographic data inform the compound’s physicochemical properties?

Answer:
Crystal structure analysis reveals:

  • Hydrogen Bonding : Weak C–H···O interactions (e.g., 2.58 Å) stabilize supramolecular chains, influencing solubility and crystal packing .
  • Planarity : Near-planar benzothiazole systems (deviation <0.05 Å) enhance π-π stacking, relevant for material science applications .
  • Conformational Flexibility : Dihedral angles (e.g., 4.04° between aromatic rings) affect binding to biological targets .

Advanced: How should researchers address discrepancies in synthetic or analytical data?

Answer:
Contradictions are resolved via:

  • Cross-Validation : Replicate syntheses under reported conditions (e.g., microwave vs. reflux) and compare yields/purity .
  • Multi-Technique Analysis : Combine HPLC, NMR, and HRMS to confirm compound identity when spectral data conflict .
  • Computational Modeling : Density functional theory (DFT) predicts stable conformers, aligning with experimental crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.